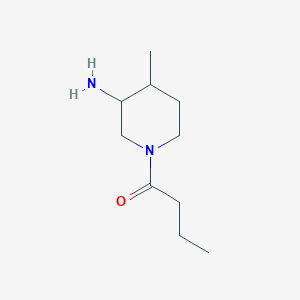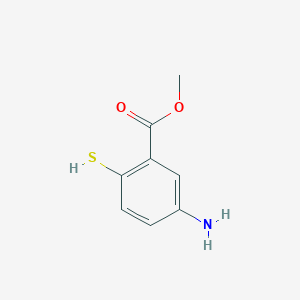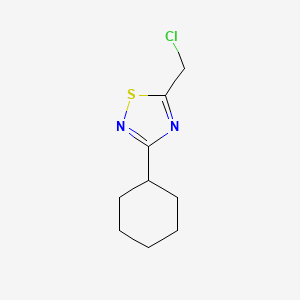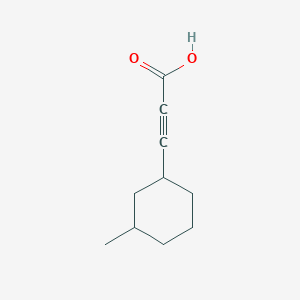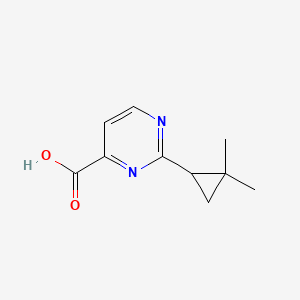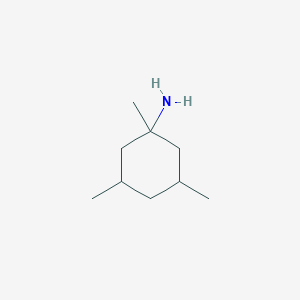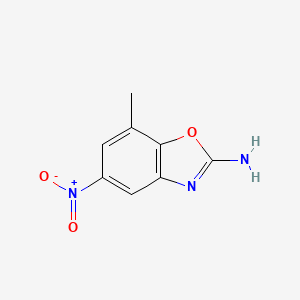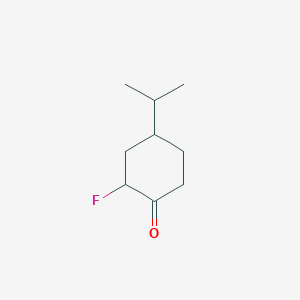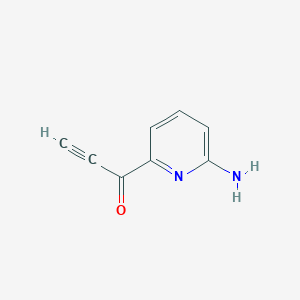
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . It is characterized by the presence of an aminopyridine group attached to a propynone moiety. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-2-yl)prop-2-yn-1-one typically involves the reaction of 6-aminopyridine with propargyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propynone moiety to a propenone or propanol derivative.
Substitution: The aminopyridine group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the propynone moiety.
Reduction: Reduced forms such as propenone or propanol derivatives.
Substitution: Various substituted aminopyridine derivatives.
Applications De Recherche Scientifique
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopyridin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The aminopyridine group can form hydrogen bonds with biological molecules, while the propynone moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Aminopyridin-3-yl)prop-2-yn-1-one: Similar structure but with the amino group at the 3-position.
1-(6-Aminopyridin-4-yl)prop-2-yn-1-one: Similar structure but with the amino group at the 4-position.
Uniqueness
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one is unique due to the specific positioning of the amino group at the 2-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
1-(6-aminopyridin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H6N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h1,3-5H,(H2,9,10) |
Clé InChI |
STJGTKHGSBKBLT-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)C1=NC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



